molecular formula C13H15N7S B13843093 4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine

4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine

Cat. No.: B13843093
M. Wt: 301.37 g/mol
InChI Key: GKQXTRSOQLRGDA-UHFFFAOYSA-N
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Description

4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine is a complex heterocyclic compound that features a pyrazole ring, a pyrimidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thiazole and pyrimidine rings via condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, pyrimidine, and thiazole rings. Examples are:

  • 4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine derivatives
  • Compounds with similar ring structures but different substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.

Properties

Molecular Formula

C13H15N7S

Molecular Weight

301.37 g/mol

IUPAC Name

4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H15N7S/c1-3-20(2)11-9(7-16-19-11)10-8-21-13(17-10)18-12-14-5-4-6-15-12/h4-8H,3H2,1-2H3,(H,16,19)(H,14,15,17,18)

InChI Key

GKQXTRSOQLRGDA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C=NN1)C2=CSC(=N2)NC3=NC=CC=N3

Origin of Product

United States

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